(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid Caffeic acid 4-O-glucuronide is a glycoside.
Brand Name: Vulcanchem
CAS No.: 1093679-71-0
VCID: VC20802161
InChI: InChI=1S/C15H16O10/c16-7-5-6(2-4-9(17)18)1-3-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1
SMILES: C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula: C15H16O10
Molecular Weight: 356.28 g/mol

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.: 1093679-71-0

Cat. No.: VC20802161

Molecular Formula: C15H16O10

Molecular Weight: 356.28 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid - 1093679-71-0

Specification

CAS No. 1093679-71-0
Molecular Formula C15H16O10
Molecular Weight 356.28 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C15H16O10/c16-7-5-6(2-4-9(17)18)1-3-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1
Standard InChI Key LTGOIJNQWZWJRF-ZYZFHZPYSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
SMILES C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Identity and Structure

The compound (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid represents a complex organic molecule with a distinctive chemical structure. It is formally classified as a glycoside, specifically a glucuronide derivative of caffeic acid. The compound possesses a molecular formula of C15H16O10 and a molecular weight of 356.28 g/mol, indicating its relatively complex nature .

The structural configuration of this compound is characterized by several key features. It contains a phenolic ring with hydroxyl groups, an unsaturated carboxylic acid side chain with an (E)-configuration, and a glucuronic acid moiety. The stereochemistry is precisely defined by the (2S,3S,4S,5R,6S) designation, which indicates the absolute configuration at five stereogenic centers within the molecule .

This compound's structure can be divided into two primary components: the caffeic acid portion and the glucuronic acid moiety. The caffeic acid component contributes the phenolic structure with the unsaturated carboxylic acid side chain, while the glucuronic acid portion provides the carbohydrate-like structure with multiple hydroxyl groups and a carboxylic acid function .

Structural Characteristics

The compound features a tetrahydropyran ring (the glucuronic acid portion) with multiple hydroxyl groups in specific stereochemical arrangements. The phenolic ring is connected to this moiety via an oxygen atom, forming a glycosidic bond. The unsaturated carboxylic acid side chain extends from the phenolic ring, creating the caffeic acid portion of the molecule .

The presence of multiple hydroxyl groups and two carboxylic acid functions contributes to the compound's hydrophilic nature. These functional groups can participate in hydrogen bonding, affecting the compound's solubility and potential interactions with biological systems .

Physical and Chemical Properties

The physical and chemical properties of (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid are largely determined by its functional groups and stereochemical configuration. As a derivative of both caffeic acid and glucuronic acid, it possesses characteristics of both parent compounds.

Key Properties

The compound has a calculated XLogP3-AA value of -0.4, indicating it is slightly hydrophilic and likely to have good water solubility . This property is consistent with the presence of multiple hydroxyl groups and carboxylic acid functions in its structure. The molecule contains 6 hydrogen bond donors and 10 hydrogen bond acceptors, which contribute to its ability to form hydrogen bonds with water and other biological molecules .

Table 1: Physical and Chemical Properties of (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

PropertyValueSource
Molecular FormulaC15H16O10
Molecular Weight356.28 g/mol
XLogP3-AA-0.4
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count10
CAS Number1093679-71-0

These properties suggest that the compound would likely demonstrate good solubility in aqueous environments, which is advantageous for potential biological applications. The multiple functional groups also provide sites for chemical modifications and potential interactions with biological targets.

Nomenclature and Classification

The compound is known by several names in the scientific literature, reflecting both its structural features and chemical classification. The IUPAC name, (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, provides the most comprehensive description of its structure, including stereochemical information .

Synonyms and Identifiers

The compound is commonly referred to as Caffeic acid 4-O-glucuronide, which highlights its relationship to caffeic acid and indicates the presence of a glucuronic acid moiety . This name is more practical for everyday use compared to the lengthy IUPAC designation.

Table 2: Synonyms and Identifiers for (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Name/IdentifierValueSource
IUPAC Name(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Common NameCaffeic acid 4-O-glucuronide
CAS Number1093679-71-0
ChEBI IDCHEBI:165242
DSSTox Substance IDDTXSID10648957
HMDB IDHMDB0041707
Alternative NameCAFFEIC ACID 4-BETA-D-GLUCURONIDE
Alternative Name4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid

Classification

The compound is classified as a glycoside, specifically a glucuronide . Glycosides are compounds in which a sugar moiety is bound to a non-sugar component (aglycone) through a glycosidic bond. In this case, the glucuronic acid portion (the sugar component) is linked to caffeic acid (the aglycone) via an O-glycosidic bond.

This classification places the compound within the broader category of phenolic glycosides, a group that includes many biologically active compounds found in plants. Its specific categorization as a glucuronide indicates that the sugar portion is glucuronic acid rather than glucose or another monosaccharide.

Research Status and Future Directions

The current research status of (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid appears to be limited, based on the available search results. This suggests opportunities for further investigation in several areas.

Knowledge Gaps

Several knowledge gaps exist in our understanding of this compound:

  • Detailed synthesis methods and optimization

  • Comprehensive biological activity profiling

  • Structure-activity relationships with related compounds

  • Metabolic fate and pharmacokinetics

  • Potential therapeutic applications

Future Research Directions

Future research on (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid could focus on:

  • Developing efficient synthesis methods for the compound and structural analogs

  • Evaluating its antioxidant, anti-inflammatory, and antimicrobial properties

  • Investigating its potential role in human metabolism, particularly as it relates to caffeic acid metabolism

  • Exploring structure-activity relationships through the synthesis and testing of related compounds

  • Assessing its potential as a biomarker or therapeutic agent

By addressing these research directions, a more comprehensive understanding of the compound's significance in chemical and biological contexts could be developed.

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